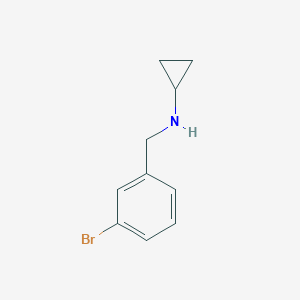

N-(3-bromobenzyl)-N-cyclopropylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

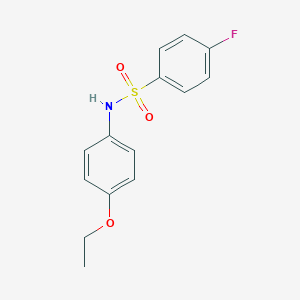

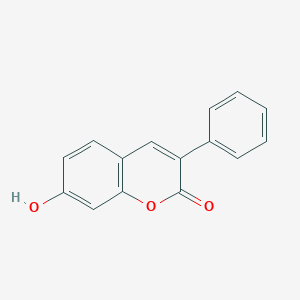

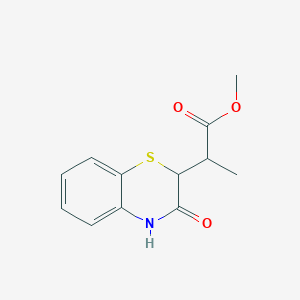

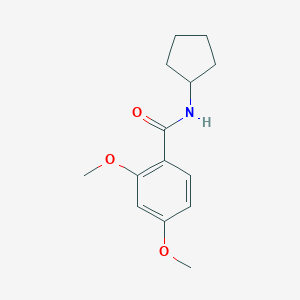

N-(3-bromobenzyl)-N-cyclopropylamine is a chemical compound with the molecular weight of 228.13 .

Molecular Structure Analysis

The InChI code for N-(3-bromobenzyl)-N-cyclopropylamine is1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10 (11)7-9/h3-5,7,12H,2,6,8H2,1H3 . The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . Physical And Chemical Properties Analysis

N-(3-bromobenzyl)-N-cyclopropylamine is stored at a temperature of 2-8°C . More specific physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Potential of N-(3-bromobenzyl) Noscapine

- Summary of the Application : N-(3-bromobenzyl) noscapine (N-BBN) is a novel analogue of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family. This compound and its synthetic derivatives, called noscapinoids, are being evaluated for their anticancer potential .

- Methods of Application/Experimental Procedures : The structure of N-BBN was elucidated by X-ray crystallography. Its effect on cancer cell proliferation and cellular microtubules were studied by sulphorhodamine B assay and immunofluorescence, respectively. The binding interactions of the alkaloid with tubulin were studied using spectrofluorimetry .

- Results/Outcomes : N-BBN was found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability. It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumour cell line, MDA-MB-231. The compound perturbed the tertiary structure of purified tubulin as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Application 2: Synthesis of N-(3-bromobenzyl)-1-butanamine hydrochloride

- Summary of the Application : N-(3-bromobenzyl)-1-butanamine hydrochloride is a chemical compound with the formula C11H16BrN . ClH. It is used in various chemical reactions in organic synthesis .

- Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source. The effectiveness of this compound would depend on the specific reaction or process it’s being used in .

Application 3: Use of Benzyl Bromide in Organic Synthesis

- Summary of the Application : Benzyl bromide, a compound similar to N-(3-bromobenzyl)-N-cyclopropylamine, is used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

- Methods of Application/Experimental Procedures : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

- Results/Outcomes : The specific results or outcomes obtained from the use of benzyl bromide would depend on the specific reaction or process it’s being used in .

Application 4: Synthesis of N-(3-bromobenzyl)-1-butanamine hydrochloride

- Summary of the Application : N-(3-bromobenzyl)-1-butanamine hydrochloride is a chemical compound with the formula C11H16BrN . ClH. It is used in various chemical reactions in organic synthesis .

- Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source. The effectiveness of this compound would depend on the specific reaction or process it’s being used in .

Application 5: Use of Benzyl Bromide in Organic Synthesis

- Summary of the Application : Benzyl bromide, a compound similar to N-(3-bromobenzyl)-N-cyclopropylamine, is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

- Methods of Application/Experimental Procedures : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

- Results/Outcomes : The specific results or outcomes obtained from the use of benzyl bromide would depend on the specific reaction or process it’s being used in .

Safety And Hazards

Zukünftige Richtungen

N-(3-bromobenzyl)-N-cyclopropylamine and its related compounds have potential for further investigations, particularly in the field of cancer research . The anticancer potential of these compounds, especially their ability to inhibit cancer cell viability, makes them promising candidates for future studies .

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACTPWGWIMYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405974 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromobenzyl)cyclopropanamine | |

CAS RN |

892570-95-5 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)